molecular formula C11H16N2O B15203699 1,3-Dimethyl-2-phenoxyimidazolidine

1,3-Dimethyl-2-phenoxyimidazolidine

Cat. No.: B15203699
M. Wt: 192.26 g/mol
InChI Key: QEERIAZSUXSTPY-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-phenoxyimidazolidine is a chemical compound that belongs to the class of imidazolidinones It is characterized by the presence of a phenoxy group attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-2-phenoxyimidazolidine can be synthesized through several methods. One common approach involves the reaction of 1,3-dimethylimidazolidin-2-one with phenol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-phenoxyimidazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The phenoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Alkyl halides, amines; reactions often occur in polar aprotic solvents like DMSO or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted imidazolidine derivatives with various functional groups replacing the phenoxy group.

Scientific Research Applications

1,3-Dimethyl-2-phenoxyimidazolidine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2-phenoxyimidazolidine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the nature of the reactants and conditions. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways and physiological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

1,3-Dimethyl-2-phenoxyimidazolidine can be compared with other similar compounds, such as:

    1,3-Dimethyl-2-imidazolidinone: A closely related compound with similar chemical properties but lacking the phenoxy group.

    1,3-Dimethyl-2-phenylimidazolidine: Another related compound with a phenyl group instead of a phenoxy group, leading to different chemical reactivity and applications.

    1,3-Dimethyl-2-ethoxyimidazolidine: A compound with an ethoxy group, which may exhibit different solubility and reactivity compared to the phenoxy derivative.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1,3-dimethyl-2-phenoxyimidazolidine

InChI

InChI=1S/C11H16N2O/c1-12-8-9-13(2)11(12)14-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3

InChI Key

QEERIAZSUXSTPY-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C1OC2=CC=CC=C2)C

Origin of Product

United States

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